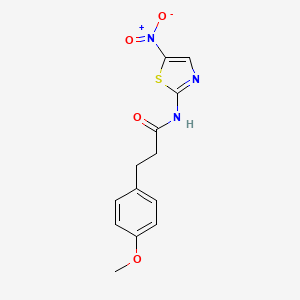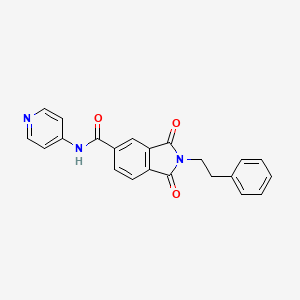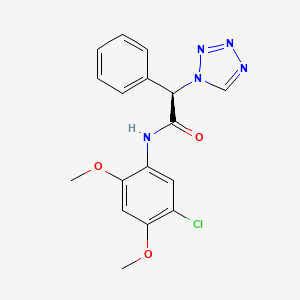
3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a methoxyphenyl group, a nitrothiazole moiety, and a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the thiazole ring: Starting with a suitable thioamide and a halogenated nitro compound under basic conditions.
Attachment of the methoxyphenyl group: Through a nucleophilic aromatic substitution reaction.
Formation of the propanamide: By reacting the intermediate with a propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(5-amino-1,3-thiazol-2-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole and nitro groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group might be involved in redox reactions, while the thiazole ring could participate in coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the nitro group.
3-(4-methoxyphenyl)-N-(5-nitro-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide: Has a butanamide backbone instead of propanamide.
Uniqueness
The presence of both the nitro group and the thiazole ring in 3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide may confer unique reactivity and biological activity compared to similar compounds. These features could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13N3O4S/c1-20-10-5-2-9(3-6-10)4-7-11(17)15-13-14-8-12(21-13)16(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,14,15,17) |
InChI Key |
QOOKTOYWEDZCMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11015523.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11015539.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
methanone](/img/structure/B11015552.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11015582.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)
